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(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine

Cat. No.: B3171991
CAS No.: 946714-14-3
M. Wt: 201.24 g/mol
InChI Key: KPHPQMNKRDPHQR-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) and Fluorinated Aromatic Systems in Contemporary Organic and Medicinal Chemistry

The biphenyl moiety is a prevalent feature in a multitude of approved drugs, underscoring its importance in medicinal chemistry. researchgate.net Its semi-rigid structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. biosynce.com Biphenyl derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antihypertensive, and anticancer effects. researchgate.net

The strategic incorporation of fluorine into aromatic systems has become a routine and powerful tool in drug discovery. researchgate.netresearchgate.net The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's properties. nih.govbohrium.com Fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups. researchgate.netbohrium.com These modifications can lead to improved drug efficacy and a more favorable pharmacokinetic profile.

Table 1: Impact of Fluorination on Drug Properties

Property Effect of Fluorination Reference
Metabolic Stability Can block metabolically labile sites, increasing stability. bohrium.com
Lipophilicity Generally increases lipophilicity, but the effect can vary. bohrium.com
pKa Alters the acidity or basicity of nearby functional groups. bohrium.com
Binding Affinity Can enhance binding to target proteins through various interactions. nih.gov

The (2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine Scaffold: Structural Features and Emerging Research Interest

The specific structure of this compound, with its ortho-fluoro substitution on one phenyl ring and an aminomethyl group on the other, presents a unique conformational and electronic profile. The fluorine atom can influence the dihedral angle between the two phenyl rings through steric and electronic effects. The aminomethyl group provides a site for salt formation and potential hydrogen bonding interactions, which are critical for drug solubility and receptor binding.

While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active biphenyl derivatives suggests potential areas of investigation. For instance, the core structure is reminiscent of that found in some non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) agents. mdpi.com The combination of the fluoro and aminomethyl groups on the biphenyl scaffold makes it a compelling candidate for screening in various biological assays.

Table 2: Physicochemical Properties of a Related Compound: 2-Fluorobiphenyl

Property Value Reference
Molecular Formula C12H9F nih.gov
Molecular Weight 172.20 g/mol nih.gov
Boiling Point 478 °F at 760 mmHg nih.gov
Melting Point 164.3 °F nih.gov

Overview of Current Academic Investigations and Future Research Trajectories

Given the established importance of the biphenyl and fluorinated aromatic motifs, future research on this compound is likely to focus on several key areas. Synthetic chemists may explore more efficient and stereoselective routes to access this compound and its derivatives. Medicinal chemistry efforts will likely involve the synthesis of analogues to establish structure-activity relationships (SARs) for various biological targets.

Potential therapeutic applications could be explored in areas where biphenyl structures have already shown promise, such as in the development of new anti-inflammatory agents, novel anticancer drugs, or as modulators of CNS receptors. researchgate.netnih.gov For example, a related biphenyl compound, 2-(fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl, has been investigated as a positive allosteric modulator of the human dopamine (B1211576) D1 receptor for Parkinson's disease. nih.gov This highlights the potential for fluorinated biphenyls to act as allosteric modulators, a promising therapeutic approach.

Furthermore, the fluorine atom could be utilized as a probe for ¹⁹F NMR studies to investigate binding interactions with target proteins, a technique that provides valuable insights into the mechanism of action. The development of radiolabeled versions, for instance with fluorine-18, could also enable its use in positron emission tomography (PET) imaging for diagnostic purposes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12FN B3171991 (2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine CAS No. 946714-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2-fluorophenyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-8H,9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHPQMNKRDPHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 2 Fluoro 1,1 Biphenyl 2 Yl Methanamine

Reactions at the Primary Amine Functionality

The primary amine group of (2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine is a key site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives through the formation of new carbon-nitrogen and nitrogen-sulfur bonds.

The primary amine readily undergoes acylation reactions with carboxylic acids or their derivatives to form amides. This transformation is fundamental in the synthesis of biologically active molecules. For instance, the related compound 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide has been identified as a potent anti-epileptic drug candidate. organic-chemistry.org The synthesis of such amides can be achieved through various methods, including reaction with acyl chlorides or by using standard peptide coupling reagents.

Peptide coupling reagents are designed to facilitate the formation of amide bonds by activating the carboxylic acid component, minimizing side reactions, and preventing racemization. bachem.comyoutube.com Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt), as well as aminium/uronium salts such as HATU, HBTU, and HCTU. bachem.compeptide.com The primary amine of this compound is expected to react efficiently under these conditions to form peptide-like structures. While direct peptide coupling examples with this specific amine are not prevalent in the reviewed literature, the synthesis of amides from analogous systems, such as the reaction of flurbiprofen (B1673479) with other amines, is well-documented. google.commdpi.com

Table 1: Examples of Amidation and Peptide Coupling Analogue Reactions

Reactant 1 Reactant 2 Reagents/Conditions Product Reference
(2'-Fluoro-[1,1'-biphenyl]-2-yl)acetic acid Ammonia (B1221849) (Not Specified in Abstract) 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide organic-chemistry.org
(±)-Flurbiprofen Amphetamine Dicyclohexylcarbodiimide (DCC) (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide google.com
2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride 7-amino-4-methyl-2H-chromen-2-one Triethylamine, Dichloromethane 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide mdpi.comresearchgate.netnih.gov

The nucleophilic amine can react with sulfonyl chlorides to yield sulfonamides, a functional group present in numerous therapeutic agents. nih.govucl.ac.uk This reaction, known as sulfamoylation, is a robust method for creating stable analogues of amides. General synthetic methods for sulfonamides often involve the reaction of an amine with a sulfonyl chloride in the presence of a base, or one-pot procedures starting from sulfonic acids or thiols. organic-chemistry.org

Carbamates can be synthesized by reacting the amine with a chloroformate, an isocyanate, or by a three-component coupling involving carbon dioxide and an alkyl halide. organic-chemistry.orgorganic-chemistry.org These derivatives are also significant in drug design. Studies on related biphenyl (B1667301) structures have demonstrated the synthesis of O-biphenyl-3-yl carbamates through reactions with isocyanates. nih.gov

Table 2: Representative Sulfonamide and Carbamate Syntheses

Reaction Type Reactant 1 Reactant 2 General Reagents/Conditions Product Type Reference
Sulfonamide Synthesis Primary Amine (e.g., this compound) R-SO₂Cl Base (e.g., Pyridine, Triethylamine) N-Substituted Sulfonamide ucl.ac.ukorganic-chemistry.org
Carbamate Synthesis Primary Amine (e.g., this compound) R-OC(O)Cl Base N-Substituted Carbamate organic-chemistry.org

The reaction of this compound with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) provides a direct route to substituted ureas and thioureas, respectively. These functional groups are recognized as privileged structures in medicinal chemistry due to their ability to form strong hydrogen bonds and their presence in numerous approved drugs. organic-chemistry.orgnih.gov The synthesis is typically a straightforward addition reaction. Research on analogous biphenyl amines has shown the successful synthesis of novel urea (B33335) and thiourea (B124793) derivatives by reacting them with various substituted aryl isocyanates and isothiocyanates. researchgate.netorganic-chemistry.org

Table 3: Urea and Thiourea Formation Reactions

Reactant 1 Reactant 2 Reagents/Conditions Product Reference
(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine Aryl isocyanate N,N-dimethylpiperazine (DMP) 1-Aryl-3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)urea researchgate.net
(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine Aryl isothiocyanate N,N-dimethylpiperazine (DMP) 1-Aryl-3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)thiourea researchgate.net

The primary amine functionality can act as a nucleophile to displace leaving groups on alkyl halides, a reaction known as N-alkylation. However, the direct alkylation of primary amines with alkyl halides is often difficult to control. masterorganicchemistry.com The initial product, a secondary amine, is typically more nucleophilic than the starting primary amine, leading to subsequent alkylation reactions. This can result in a mixture of secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts through the Menshutkin reaction. wikipedia.org

Due to this lack of selectivity, alternative methods like reductive amination are often preferred for the controlled synthesis of secondary and tertiary amines. Quaternization is generally achieved by treating the corresponding tertiary amine with an excess of an alkylating agent. wikipedia.org

Table 4: General N-Alkylation and Quaternization Reactions

Reaction Type General Reactants General Product(s) Notes Reference
N-Alkylation R'-NH₂ + R-X R'-NHR, R'-NR₂, [R'-NR₃]⁺X⁻ Reaction is often unselective and can lead to a mixture of products. The product amine is often more nucleophilic than the starting amine. masterorganicchemistry.comwikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl System

The biphenyl core of the molecule is susceptible to electrophilic substitution, with the position of the incoming electrophile being directed by the existing substituents.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. youtube.com The regiochemical outcome of such reactions on substituted biphenyls is determined by the electronic properties of the substituents already present on the rings. nih.govyoutube.com

In this compound, there are three key groups influencing regioselectivity:

Aminomethyl group (-CH₂NH₂ on the 2-position): The aminomethyl group is an alkylamine substituent. Alkyl groups are electron-donating through induction and are ortho-, para-directors and activating. youtube.com

Phenyl group (as a substituent on each ring): A phenyl group is also an ortho-, para-director and is activating.

The ultimate position of substitution will result from the combined influence of these groups. For an electrophilic attack on the fluorinated ring, substitution is predicted to occur primarily at the positions ortho and para to the fluorine atom. For an attack on the other ring, substitution will be directed to the positions ortho and para to both the aminomethyl group and the other phenyl ring. Steric hindrance will also play a crucial role in determining the final product distribution.

Modification of the Unsubstituted Phenyl Ring

The unsubstituted phenyl ring in this compound is susceptible to electrophilic aromatic substitution (EAS). The [1,1'-biphenyl] system's other ring acts as an activating group, donating electron density and directing incoming electrophiles primarily to the ortho and para positions relative to the inter-ring bond. pearson.com This directing effect is a consequence of the resonance stabilization of the cationic intermediate (sigma complex) formed during the substitution process. pearson.com

One of the most significant reactions for modifying this ring is the Friedel-Crafts acylation . wikipedia.orgorganic-chemistry.org This reaction introduces an acyl group (R-C=O) onto the aromatic ring, typically using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org Due to steric hindrance from the adjacent substituted phenyl ring, the substitution is expected to occur predominantly at the para-position (C-4'). The resulting ketone can serve as a versatile synthetic handle for further functionalization.

Another important modification is Friedel-Crafts alkylation , which attaches an alkyl group to the ring. wikipedia.org However, this reaction is often less synthetically useful than acylation due to potential issues like polyalkylation and carbocation rearrangements. youtube.com

Other electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃) can also be employed to functionalize the unsubstituted ring, yielding a variety of derivatives for further synthetic exploration. masterorganicchemistry.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Unsubstituted Phenyl Ring

Reaction TypeReagentsCatalystProbable Major Product
Friedel-Crafts AcylationAcetyl chloride (CH₃COCl)AlCl₃1-(4'-(Aminomethyl)-2-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one
NitrationNitric Acid (HNO₃)Sulfuric Acid (H₂SO₄)(2'-Fluoro-4'-nitro-[1,1'-biphenyl]-2-yl)methanamine
BrominationBromine (Br₂)Iron(III) bromide (FeBr₃)(4'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-yl)methanamine

Annulation and Ring-Forming Reactions to Construct Complex Architectures

The aminomethyl group is a key nucleophilic center in this compound, enabling its use as a scaffold for building complex heterocyclic and polycyclic systems through annulation (ring-forming) reactions.

The primary amine of the title compound can react with a wide array of bifunctional electrophiles to construct various heterocyclic rings. These reactions often proceed via an initial condensation or acylation at the nitrogen atom, followed by a subsequent intramolecular cyclization.

A prominent example is the Pictet-Spengler reaction , a powerful method for synthesizing tetrahydroisoquinoline and β-carboline skeletons. wikipedia.orgnih.gov In a potential application, this compound could first be acylated, for instance, with acetyl chloride, and the resulting amide reduced to the corresponding secondary amine. This intermediate, a β-arylethylamine analogue, could then undergo condensation with an aldehyde or ketone under acidic conditions to trigger cyclization into the adjacent phenyl ring, yielding a dibenzo-fused dihydropyridoisoquinoline system. rsc.orgnih.gov

Similarly, the Bischler-Napieralski reaction offers another route to isoquinoline-type heterocycles. nrochemistry.comwikipedia.org This involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). jk-sci.comorganic-chemistry.org An N-acyl derivative of this compound could undergo intramolecular electrophilic attack on the ortho position of the phenyl ring to which the aminomethyl group is attached, forming a 3,4-dihydroisoquinoline (B110456) derivative. scribd.com The success of this reaction is often enhanced by electron-donating groups on the target aromatic ring. nrochemistry.com

Other heterocycles can also be synthesized. For instance, reaction with dicarbonyl compounds can lead to the formation of pyrrole (B145914) derivatives, while reaction with carbon disulfide followed by treatment with an α-haloketone could yield thiazole (B1198619) derivatives. The synthesis of amide-linked coumarin (B35378) hybrids from a related flurbiprofen structure highlights the versatility of the biphenyl scaffold in creating complex bio-functional molecules. mdpi.com

Intramolecular cyclization reactions provide a powerful strategy for constructing rigid, polycyclic frameworks from flexible biphenyl precursors. In the context of this compound, this typically involves a two-step process: first, the introduction of a suitable electrophilic functional group onto one of the phenyl rings, and second, an intramolecular reaction with the nucleophilic aminomethyl group.

For example, a Friedel-Crafts acylation on the unsubstituted phenyl ring, as described in section 3.2.2, would install a ketone group at the C-4' position. This keto-amine intermediate could then be subjected to reductive amination conditions, where the amine cyclizes onto the ketone, forming a new seven-membered ring fused to the biphenyl system.

A more elaborate strategy could involve an intramolecular version of the Bischler-Napieralski or Pictet-Spengler reactions. If the starting amine is acylated with a reagent that already contains an aromatic ring (e.g., 2-chloronicotinoyl chloride), subsequent intramolecular cyclization could lead to complex, multi-ring heterocyclic systems. Such cascade reactions, where a primary reaction sets the stage for a subsequent cyclization, are efficient methods for building molecular complexity. mdpi.com Another potential intramolecular cyclization pathway could involve the formation of phenanthrene (B1679779) derivatives from biphenyl aldehydes or ketones under specific conditions, demonstrating a C-C bond-forming cyclization. rsc.org While this specific reaction involves carbonyls, analogous cyclizations starting from the aminomethyl group or its derivatives are conceptually plausible for creating fused nitrogen-containing polycyclic aromatic systems.

Applications As a Synthetic Building Block and Chemical Scaffold in Academic Research

Precursor in Medicinal Chemistry Research

In the realm of medicinal chemistry, (2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine has been identified as a valuable starting material for the synthesis of new chemical entities with therapeutic potential.

A significant application of this compound is as a precursor in the synthesis of novel pharmacophores, particularly in the development of kinase inhibitors. A patent for 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which are inhibitors of the c-KIT kinase, describes the use of this compound. nih.gov The synthesis involves the reaction of this compound with a chlorinated pyrimidine (B1678525) core, leading to the formation of a new class of potential anti-cancer agents. nih.gov This demonstrates the direct utility of the title compound in generating lead structures for drug discovery programs.

The following table summarizes a representative synthesis using this compound as a precursor:

Reactant 1Reactant 2ProductApplication of Product
This compound2-chloro-4-(imidazo[1,2-a]pyridin-3-yl)pyrimidineN-((2'-fluoro-[1,1'-biphenyl]-2-yl)methyl)-4-(imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-aminec-KIT Kinase Inhibitor nih.gov

The synthetic route utilizing this compound allows for considerable scaffold diversification, a key strategy in chemical biology for exploring the structure-activity relationships of a compound series. By reacting the primary amine with a variety of electrophilic partners, a library of compounds with diverse functionalities can be generated. This approach, sometimes referred to as scaffold hopping, enables the exploration of a wide chemical space around the core biphenyl (B1667301) structure to optimize biological activity and other drug-like properties. nih.govnih.govresearchgate.netrsc.org

Building Block for Advanced Organic Materials

Beyond medicinal chemistry, the structural features of this compound make it a promising candidate for the construction of advanced organic materials.

Microporous organic polymers (MOPs) are a class of materials with high surface areas and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis. nih.gov The synthesis of MOPs often relies on the polymerization of rigid, aromatic building blocks. rsc.orgresearchgate.net While direct use of this compound in MOP synthesis has not been extensively reported, its biphenyl core is a common structural motif in these polymers. nih.govmdpi.com The amine functionality provides a site for polymerization or for post-synthetic modification of the polymer, allowing for the introduction of specific functional groups to tailor the properties of the MOP.

The following table outlines potential monomers for MOP synthesis, highlighting the suitability of the title compound's structural features:

Monomer TypeExampleRole of Functional Group
Biphenyl-based4,4'-dibromobiphenylRigid core for polymer backbone
Amine-functionalized1,3,5-tris(4-aminophenyl)benzeneCross-linking and functionalization
Potential Monomer This compound Rigid, fluorinated core with a site for polymerization/functionalization

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The self-assembly of molecules into well-defined architectures is a cornerstone of this field. Fluorinated biphenyl derivatives are known to participate in self-assembly processes, driven by a combination of π-π stacking, hydrophobic interactions, and specific fluorine-related interactions. researchgate.netgoogle.comacs.org The presence of the fluorine atom and the biphenyl structure in this compound suggests its potential for use in designing self-assembling systems. The amine group can also be modified to introduce other recognition motifs, further controlling the self-assembly process to form complex supramolecular structures. rsc.org

Role in Catalyst and Ligand Development

The unique combination of a rigid, sterically demanding, and electronically modified biphenyl unit, along with a nucleophilic and coordination-capable aminomethyl group, positions this compound as a promising precursor for the synthesis of novel ligands. The fluorine substituent introduces specific electronic properties and can influence the conformational preferences of the biphenyl system, which are crucial factors in catalyst design.

Ligands for Transition Metal-Catalyzed Reactions

While direct experimental studies detailing the use of this compound as a ligand for transition metal-catalyzed reactions are not extensively documented in publicly available literature, its structural motifs are present in a variety of successful ligand classes. The primary amine group can be readily derivatized to form a wide array of coordinating moieties, such as phosphines, N-heterocyclic carbenes (NHCs), or Schiff bases, which are staples in coordination chemistry and catalysis.

The biphenyl framework is a common feature in many high-performance ligands, providing thermal stability and a well-defined steric environment around the metal center. The introduction of a fluorine atom can further modulate the electronic properties of the ligand, potentially enhancing catalytic activity or selectivity. For instance, fluorinated ligands have been shown to impact the properties of metal complexes, including their stability and reactivity profiles. nsf.govnih.gov

Table 1: Potential Derivatives of this compound and Their Applications in Catalysis

Derivative ClassPotential Coordinating AtomsTarget MetalPotential Catalytic Application
Phosphine-aminesP, NPalladium, Rhodium, IridiumCross-coupling reactions, hydrogenation
Schiff base ligandsN, N or N, OCopper, Nickel, PalladiumC-H activation, oxidation reactions
N-Heterocyclic carbene (NHC) precursorsC (carbene), NRuthenium, Palladium, GoldMetathesis, cross-coupling reactions

The synthesis of such derivatives would typically involve standard organic transformations starting from the primary amine of this compound. For example, reaction with chlorodiphenylphosphine (B86185) would yield a phosphine-amine ligand, while condensation with an appropriate aldehyde would produce a Schiff base.

Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The biphenyl scaffold is a privileged structure in this field due to the phenomenon of atropisomerism, where restricted rotation around the C-C single bond connecting the two phenyl rings can lead to stable, non-superimposable enantiomers. wikipedia.org This axial chirality has been successfully exploited in numerous highly effective ligands, such as BINAP and its derivatives. wikipedia.org

This compound itself is not chiral. However, it can serve as a valuable precursor for the synthesis of chiral ligands through several strategies:

Resolution of Derivatives: A racemic derivative of the amine, such as a phosphine (B1218219) or an amide, could be synthesized and subsequently resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: A chiral center could be introduced into the molecule through an asymmetric transformation.

Introduction of a Chiral Auxiliary: The amine can be reacted with a chiral molecule to introduce a chiral element that can direct stereoselectivity in a catalytic reaction.

The development of chiral primary amine-based organocatalysts has also emerged as a powerful tool in asymmetric synthesis. nih.gov While not directly involving a metal, these catalysts often rely on the formation of chiral iminium or enamine intermediates. The this compound scaffold could be incorporated into such organocatalysts, where the bulky and electronically tuned biphenyl group could influence the stereochemical outcome of the reaction.

Table 2: Strategies for Developing Chiral Ligands from this compound

StrategyDescriptionPotential Chiral Ligand Type
Atropisomeric Ligand SynthesisIntroduction of appropriate substituents at the ortho positions to induce axial chirality, followed by resolution.Chiral biaryl phosphines, diamines
Derivatization with Chiral ReagentsReaction of the amine with a chiral phosphine oxide or a chiral acid chloride.P-chiral phosphine-amines, chiral amides
Asymmetric TransformationEnantioselective modification of the biphenyl backbone or the aminomethyl group.Ligands with central or planar chirality

The design and synthesis of new chiral ligands based on the this compound framework hold promise for advancing the field of asymmetric catalysis. The tunability of the biphenyl core and the versatility of the amine functionality provide a rich platform for creating a diverse library of ligands with potentially unique catalytic properties. Further research into the synthesis and catalytic application of derivatives of this compound is warranted to fully explore its potential.

Computational and Theoretical Investigations of 2 Fluoro 1,1 Biphenyl 2 Yl Methanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various approximations, these methods can predict molecular geometries, energies, and a wide range of electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It is particularly effective for determining the preferred three-dimensional arrangements (conformations) of a molecule and its relative stability. researchgate.net For (2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine, the key conformational feature is the dihedral angle between the two phenyl rings of the biphenyl (B1667301) core. This rotation is influenced by the steric hindrance and electronic interactions of the substituents—the aminomethyl group and the fluorine atom.

DFT calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, can be employed to perform a potential energy surface scan by systematically rotating the bond connecting the two phenyl rings. nih.govresearchgate.net This process identifies the lowest energy conformers (stable states) and the transition states (rotational barriers) between them. The presence of the fluorine atom and the aminomethyl group introduces asymmetry, leading to a complex conformational landscape. The stability of the molecule is directly related to these conformational energies, with lower energy structures being more prevalent. nih.gov

Table 1: Hypothetical DFT Calculated Relative Energies for Different Dihedral Angles of this compound

Dihedral Angle (°) Relative Energy (kcal/mol) Stability
0 5.8 Sterically hindered
30 1.5 Low energy conformer
45 0.0 Global Minimum (Most Stable)
60 0.8 Low energy conformer
90 4.2 Rotational Barrier
120 1.2 Low energy conformer
150 2.5 Higher energy conformer

Note: This table is illustrative and represents the type of data generated from DFT conformational analysis. The values are hypothetical.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netscience.gov

For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. scispace.com The HOMO is likely to be localized on the biphenyl ring system, which is electron-rich, while the LUMO may also be distributed across the aromatic rings. The fluorine atom, being highly electronegative, can influence the energy levels of these orbitals. science.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. science.govresearchgate.net This analysis is vital for predicting how the molecule will interact with other chemical species, including biological targets. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV) Description
HOMO -5.85 Highest Occupied Molecular Orbital
LUMO -0.95 Lowest Unoccupied Molecular Orbital

| HOMO-LUMO Gap | 4.90 | Indicator of Chemical Reactivity |

Note: This table contains hypothetical data to illustrate the output of MO analysis.

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and analysis. mdpi.comnih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical methods, often DFT, has become a standard tool. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts. For this compound, this would provide predicted ¹H, ¹³C, and ¹⁹F NMR spectra. Comparing these predicted spectra with experimental data helps confirm the molecular structure and assign specific signals to individual atoms. uni-muenchen.de The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.10 ppm for ¹H shifts. nih.gov

IR Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.netnih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as the N-H stretches of the amine group, C-F stretches, and aromatic C-H and C=C vibrations, thereby confirming the molecule's structure. nih.govresearchgate.net

Table 3: Hypothetical Predicted IR Vibrational Frequencies for Key Functional Groups

Vibrational Mode Predicted Frequency (cm⁻¹) Description
N-H Stretch (asymmetric) 3380 Amine group
N-H Stretch (symmetric) 3310 Amine group
Aromatic C-H Stretch 3050-3100 Biphenyl rings
C-N Stretch 1350 Aminomethyl group
C-F Stretch 1210 Fluoro-substituted ring

Note: This table is for illustrative purposes and contains hypothetical data.

In Silico Approaches to Molecular Design

The structural and electronic information derived from quantum chemical calculations serves as a foundation for designing new molecules with specific functions, particularly in the context of drug discovery.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net Starting with the this compound scaffold, virtual libraries of derivatives can be created by adding various substituents at different positions. These libraries can then be computationally screened against the binding site of a biological target.

Once initial "hit" compounds are identified through screening, lead optimization is the next step. lephar.comdndi.org This is an iterative process where the chemical structure of a hit is modified to improve its properties, such as binding affinity, selectivity, and pharmacokinetic profile. nih.gov Computational tools are essential in this phase for predicting how structural changes will affect these properties, thus guiding synthetic efforts in a more efficient manner. lephar.comnih.gov For instance, modifying the substituents on the biphenyl rings of this compound could enhance its interaction with a target protein.

When the three-dimensional structure of a biological target is known, structure-based drug design (SBDD) becomes a powerful strategy. nih.govnih.gov This approach involves designing molecules that fit perfectly into the target's binding site, both in terms of shape and chemical properties. Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. acs.org

For a ligand like this compound or its derivatives, docking studies can reveal the specific interactions that stabilize the ligand-target complex. nih.gov Key interactions for a biphenyl scaffold often include:

Hydrophobic interactions: The phenyl rings can fit into hydrophobic pockets of the protein. nih.gov

π-π stacking: The aromatic rings can interact with aromatic amino acid residues like tyrosine or phenylalanine. nih.gov

Hydrogen bonding: The aminomethyl group can act as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor.

Understanding these interactions at an atomic level allows for the rational design of more potent and selective molecules by modifying the ligand's structure to enhance these favorable contacts. nih.govnih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Tyrosine

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models are instrumental in drug discovery and development for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular features essential for bioactivity. For derivatives of this compound, QSAR models can be developed to predict their efficacy for a specific biological target.

The development of a robust QSAR model involves several key steps. First, a dataset of molecules with known biological activities is compiled. For biphenyl derivatives, this could be analgesic or anti-inflammatory activity. medcraveonline.com The chemical structures are converted into numerical representations called molecular descriptors. These descriptors quantify various aspects of the molecule, including constitutional, geometrical, and physicochemical properties. mdpi.com Multiple linear regression (MLR) or more advanced machine learning algorithms are then used to build a mathematical model that links these descriptors to the observed activity. medcraveonline.com

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. researchgate.net A reliable model should not only fit the training data well but also accurately predict the activities of an external test set of compounds not used in model development. nih.gov For instance, in a study on biphenyl carboxamide analogues, a training set of 20 compounds was used to develop a model, which was then validated using a test set of 5 compounds, achieving a predicted R² value of 0.7217. medcraveonline.com

Molecular descriptors are the foundation of any QSAR model. They can be broadly categorized as follows:

Constitutional (1D) Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight and atom counts. ucsb.edu

Topological (2D) Descriptors: These describe the atomic connectivity within the molecule.

Geometrical (3D) Descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic Descriptors: These quantify electronic properties, such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Quantum-Chemical Descriptors: These are obtained from quantum chemical calculations and can provide detailed information about the electronic structure. ucsb.edu

In the context of this compound derivatives, specific descriptors would be crucial. For example, the presence of the fluorine atom would significantly influence electronic descriptors. The biphenyl core suggests that descriptors related to aromaticity and steric properties (e.g., torsion angles between the phenyl rings) would be important. Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful for this class of compounds, as they analyze the steric and electrostatic fields surrounding the molecules. nih.gov These methods were successfully used to analyze biphenyl-substituted pyridone derivatives as potent HIV-1 inhibitors, yielding models with excellent predictive capabilities. nih.gov

Descriptor CategoryExample DescriptorsRelevance to this compound Derivatives
ElectronicHOMO/LUMO energies, Dipole Moment, PolarizabilityThe electronegative fluorine atom and the π-systems of the biphenyl rings heavily influence the electronic properties, which are critical for receptor binding. ucsb.edu
Steric/TopologicalMolecular Volume, Surface Area, Torsion AnglesThe 3D shape and rotational freedom of the biphenyl rings are key determinants of how the molecule fits into a biological target's binding site.
HydrophobicLogP (Octanol-Water Partition Coefficient)Governs the molecule's ability to cross cell membranes and its distribution in the body.
Quantum-ChemicalPartial Atomic Charges, Bond OrdersProvides a detailed map of charge distribution and bond strengths, which can explain interactions with polar residues in a binding pocket. nih.gov

By identifying the key descriptors that correlate with activity, QSAR models provide a mechanistic interpretation of the structure-activity relationship, guiding the rational design of new, more potent derivatives. researchgate.net

Investigation of Reaction Mechanisms and Transition States

Understanding the detailed reaction mechanisms and the structures of associated transition states is fundamental to controlling chemical transformations. For a molecule like this compound, computational chemistry provides powerful tools to investigate the pathways of its synthesis and subsequent reactions. Density Functional Theory (DFT) calculations are frequently employed to map the potential energy surface of a reaction, identifying intermediates, and locating the high-energy transition states that govern the reaction rate.

Elucidation of Catalytic Cycles

The synthesis of this compound likely involves a palladium-catalyzed cross-coupling reaction, a common method for forming biaryl compounds. organic-chemistry.org A plausible route is the Suzuki coupling of a 2-halobenzylamine derivative with a 2-fluorophenylboronic acid. Computational studies can elucidate the entire catalytic cycle for such a reaction.

A typical palladium-catalyzed cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromobenzylamine derivative), inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation: The organoboron compound (2-fluorophenylboronic acid) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex containing both aryl groups.

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Computational modeling can provide the geometries and energies of all intermediates and transition states within this cycle. The choice of ligand on the palladium catalyst is crucial, and calculations can explain its role. For instance, bulky ligands can promote the reductive elimination step, which is often rate-determining, particularly in the formation of sterically hindered biaryls. ucc.ie In the case of fluorinated aromatics, specific ligands like tBuBrettPhos have been shown to be critical for promoting the reductive elimination of Ar-F bonds, a challenging step. ucc.ie DFT calculations can model how the ligand's steric and electronic properties stabilize intermediates and lower the energy barrier of the transition state for the reductive elimination step.

Step in Catalytic CycleDescriptionComputational Insights
Oxidative AdditionPd(0) inserts into the Ar-X bond of one precursor.Calculation of the activation energy barrier for this step; analysis of the geometry of the resulting Pd(II) complex.
TransmetalationThe second aryl group is transferred from a boron reagent to the Pd(II) center.Modeling the coordination of the boronic acid and the transfer of the aryl group; determining the energy of the transition state.
Reductive EliminationThe two aryl groups couple to form the biaryl product, regenerating Pd(0).Identifying the rate-limiting transition state for C-C bond formation; understanding how ligands influence the energy of this barrier. ucc.ie

Analysis of Stereochemical Outcomes

The methanamine portion of this compound contains a stereocenter at the benzylic carbon. Therefore, controlling and understanding the stereochemical outcome of its synthesis or reactions is critical. Computational analysis can be used to predict which enantiomer will be preferentially formed and to explain the origins of stereoselectivity.

The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to the different stereoisomers. A lower energy transition state corresponds to a faster reaction rate and, consequently, the formation of the major product.

For reactions at a benzylic center, such as the substitution of a leaving group to form the amine, the mechanism can proceed through different pathways, each with a distinct stereochemical consequence. A study on the C-F activation of benzyl fluoride provides a relevant model. beilstein-journals.org

SN2 Mechanism: A backside attack by the nucleophile leads to a single transition state and results in a complete inversion of the stereochemical configuration. beilstein-journals.org

Dissociative (SN1-like) Mechanism: This pathway involves the formation of a carbocation intermediate. If the carbocation is planar and achiral, the nucleophile can attack from either face, leading to a racemic mixture (a complete loss of stereochemical information). If the carbocation forms a solvent-separated ion pair, some memory of the original configuration may be retained, leading to partial racemization. beilstein-journals.org

Computational methods can model these competing pathways. By calculating the energy barriers for both the SN2 transition state and the formation of the carbocation intermediate, one can predict which mechanism is favored under specific reaction conditions (e.g., solvent, nucleophile strength). For example, strong nucleophiles and hydrogen-bond donor solvents tend to favor an associative SN2-like mechanism, resulting in high enantiomeric excess (ee) through inversion of configuration. beilstein-journals.org Conversely, conditions that stabilize a carbocation may promote a dissociative pathway, leading to lower ee. beilstein-journals.org This theoretical analysis is crucial for designing synthetic routes that yield enantiomerically pure this compound.

Reaction MechanismKey Intermediate/Transition StatePredicted Stereochemical Outcome
SN2Pentavalent transition stateInversion of configuration
SN1 (Dissociative)Planar carbocation intermediateRacemization (loss of stereochemistry)
Ion-Pair MechanismSolvent-separated ion pairPartial racemization with retention or inversion

Future Research Trajectories and Interdisciplinary Opportunities

Development of Greener and More Sustainable Synthetic Routes

The synthesis of complex molecules like (2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine traditionally relies on multi-step processes that may involve hazardous reagents and generate significant waste. Future research will likely focus on developing more environmentally benign synthetic pathways. Key areas of exploration include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Investigating the potential of deriving starting materials from renewable biological sources rather than petroleum-based chemicals.

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids to reduce environmental impact.

Energy Efficiency: Exploring synthetic methods that proceed under milder conditions, such as lower temperatures and pressures, to reduce energy consumption. This could involve photocatalysis or enzymatic processes.

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

Catalysis is central to the synthesis of biphenyl (B1667301) compounds and amines. Future research should aim to discover and optimize catalytic systems that offer higher efficiency, selectivity, and broader substrate scope.

The primary route to the biphenyl scaffold is through cross-coupling reactions, such as the Suzuki-Miyaura coupling. While palladium catalysts are commonly used, future work could explore:

Alternative Metal Catalysts: Investigating the use of more abundant and less expensive metals like nickel or copper as catalysts for the cross-coupling reaction. acs.org

Advanced Ligand Design: Developing novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can improve the activity and selectivity of palladium or other metal catalysts, potentially allowing for lower catalyst loadings and milder reaction conditions. mit.edu

C-H Activation: A more direct and atom-economical approach involves the direct C-H activation/arylation of a benzene (B151609) ring, bypassing the need for pre-functionalized starting materials. rsc.orgyoutube.comresearchgate.net Research into selective C-H activation at the desired position on the phenyl ring would represent a significant advancement.

For the synthesis of the aminomethyl group, reductive amination is a common method. youtube.com Future research could focus on:

Biocatalysis: Employing enzymes such as transaminases or monoamine oxidases could offer high enantioselectivity for the synthesis of the chiral amine under mild, aqueous conditions. researchgate.netnih.gov

Catalytic StrategyPotential AdvantagesResearch Focus
Nickel-Catalyzed Cross-Coupling Lower cost, different reactivity profile compared to palladium.Ligand design, optimization of reaction conditions.
Direct C-H Arylation Increased atom economy, fewer synthetic steps.Catalyst development for regioselectivity, understanding reaction mechanisms. rsc.orgnih.gov
Biocatalytic Amination High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering for specific substrates. researchgate.net

Synergistic Approaches between Synthetic and Computational Chemistry

The integration of computational chemistry with synthetic organic chemistry provides a powerful tool for accelerating research. Density Functional Theory (DFT) and other computational methods can be used to:

Elucidate Reaction Mechanisms: Gain a deeper understanding of the transition states and intermediates involved in catalytic cycles, such as those in Suzuki-Miyaura coupling or C-H activation. rsc.orgnih.gov

Predict Reactivity and Selectivity: Model how changes in ligands, substrates, and catalysts will affect the outcome of a reaction, thereby guiding experimental design and reducing the number of experiments needed. nih.gov

Design Novel Catalysts: Computationally screen potential catalyst structures for desired properties before undertaking their synthesis and testing. acs.org

This synergistic approach allows for a more rational and efficient exploration of the chemical space surrounding the synthesis of this compound.

High-Throughput Experimentation and Automation in Chemical Discovery

High-throughput experimentation (HTE) has revolutionized the process of reaction optimization. nih.govresearchgate.net By using automated robotic systems, a large number of experiments can be performed in parallel, allowing for the rapid screening of:

Catalysts and ligands

Solvents and bases

Reaction temperatures and concentrations

This methodology can be applied to optimize the synthesis of this compound, quickly identifying the ideal conditions for yield and purity. nih.govresearchgate.net Furthermore, the large datasets generated by HTE can be used to train machine learning algorithms, which can then predict the outcomes of new reactions and suggest novel reaction conditions, further accelerating the discovery process. mit.edusunthetics.io This combination of HTE and machine learning is a powerful strategy for navigating complex reaction spaces. sunthetics.io

TechnologyApplication in SynthesisPotential Outcome
High-Throughput Experimentation (HTE) Rapid screening of hundreds of reaction conditions (catalysts, ligands, solvents, temperature). nih.govSwift identification of optimal synthetic conditions for yield and selectivity.
Machine Learning (ML) Analysis of large HTE datasets to build predictive models. mit.edusunthetics.ioIn silico prediction of successful reaction parameters, reducing experimental workload. sunthetics.io
Continuous Flow Chemistry Upscaling of optimized reaction conditions found via HTE. nih.govresearchgate.netSafer, more efficient, and scalable production of the target compound.

Design of Functionally Tunable Derivatives for Specific Research Applications

The this compound scaffold is a versatile platform for the design of new molecules with tailored properties. arabjchem.orgresearchgate.net By systematically modifying its structure, derivatives can be created for various applications:

Medicinal Chemistry: The biphenyl moiety is a privileged structure in drug discovery. researchgate.net Derivatives could be synthesized by introducing different substituents on the biphenyl rings or by modifying the aminomethyl group to explore their potential as therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity. nih.govresearchgate.net For example, derivatives of the related compound flurbiprofen (B1673479) have been explored for various biological activities. mdpi.comnih.govnih.gov

Materials Science: Biphenyl derivatives are used in the development of liquid crystals and organic light-emitting diodes (OLEDs). arabjchem.org The introduction of the fluoro and amino groups can influence the electronic properties and intermolecular interactions, making derivatives of this compound interesting candidates for new functional materials.

Chemical Biology: The amine group can be used as a handle to attach fluorescent tags or other probes, allowing the resulting derivatives to be used to study biological processes. The fluorine atom can also serve as a useful probe for NMR studies of protein-ligand interactions. nih.gov

Systematic derivatization and screening of the resulting compound library will be crucial in unlocking the full potential of this chemical scaffold.

Q & A

Q. Optimization strategies :

  • Catalyst screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with additives like K₃PO₄ .
  • Solvent effects : Compare HFIP (polar, aprotic) vs. toluene (non-polar) for regioselectivity .
  • Temperature gradients : Perform reactions at 60°C vs. 100°C to balance kinetics vs. decomposition.

How should researchers address contradictory analytical data (e.g., NMR vs. HPLC) for this compound?

Advanced Research Question
Answer:
Case example : Discrepancy between NMR integration (suggesting purity) and HPLC peaks (impurity detection).

  • Hypothesis : Residual solvent or diastereomers.
  • Methods :
    • 2D NMR (HSQC, COSY) : Confirm proton assignments and detect hidden impurities.
    • LC-MS : Identify impurity m/z values (e.g., unreacted organohalide at m/z 180.1).
    • Recrystallization : Use hexane/EtOAc to isolate pure product .

What strategies enhance regioselectivity in derivatizing this compound?

Advanced Research Question
Answer:
Derivatization targets : Amide formation, Schiff bases, or urea derivatives.

  • Acetylation : Use acetic anhydride in THF with DMAP catalyst. Monitor NH₂ conversion via IR (loss of ~3350 cm⁻¹ N-H stretch) .
  • Directed ortho-metalation : Install directing groups (e.g., -CONHR) to enable C–H functionalization at specific positions .

Can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Question
Answer:
DFT studies :

  • Electrostatic potential maps : Identify nucleophilic (amine) vs. electrophilic (fluoro-substituted biphenyl) sites.
  • Transition state modeling : Simulate Pd-catalyzed coupling barriers (e.g., B3LYP/6-31G* level).
    Applications : Predict feasibility of Suzuki-Miyaura couplings with electron-deficient aryl halides .

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Reactant of Route 1
(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.